
Zuclomiphene
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du clomifène implique la réaction du 2-chloro-1,2-diphényléthylène avec le 4-(2-chloro-1,2-diphényléthényl)phénol en présence d'une base telle que l'hydrure de sodium. Cette réaction forme le composé intermédiaire, qui est ensuite mis en réaction avec la diéthylamine pour produire du clomifène .
Méthodes de production industrielle : La production industrielle de clomifène implique généralement l'utilisation d'acide acétique ou d'acide trifluoroacétique comme solvants pour améliorer le rendement et la pureté du produit final . Le processus est optimisé pour garantir un pourcentage élevé de l'isomère trans actif, qui est plus efficace dans les applications cliniques .
Analyse Des Réactions Chimiques
Types de réactions : Le clomifène subit diverses réactions chimiques, notamment l'hydroxylation, la N-oxydation, la déshalogénation, la carboxylation, l'hydrogénation, la méthoxylation et la N-désalkylation . Ces réactions sont principalement catalysées par les enzymes du cytochrome P450, en particulier CYP3A4 et CYP2D6 .
Réactifs et conditions courants :
Hydroxylation : Catalysée par CYP3A4 et CYP2D6, généralement en présence d'oxygène et de NADPH.
N-oxydation : Implique l'utilisation d'oxydants tels que le peroxyde d'hydrogène.
Déshalogénation : Souvent réalisée à l'aide d'agents réducteurs comme la poussière de zinc.
Carboxylation : Nécessite du dioxyde de carbone et une base appropriée.
Hydrogénation : Utilise du dihydrogène et un catalyseur métallique tel que le palladium.
Méthoxylation : Implique du méthanol et un acide fort comme l'acide sulfurique.
N-désalkylation : Catalysée par CYP3A4 et CYP2D6, souvent en présence d'oxygène et de NADPH.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites hydroxylés, N-oxydés et désalkylés .
4. Applications de la recherche scientifique
Le clomifène a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes des modulateurs sélectifs des récepteurs aux œstrogènes.
Biologie : Etudié pour ses effets sur l'expression des gènes et les voies de signalisation cellulaire.
Médecine : Largement utilisé pour induire l'ovulation chez les femmes ayant des problèmes d'infertilité.
Industrie : Employé dans le développement de nouveaux traitements de la fertilité et de thérapies hormonales.
5. Mécanisme d'action
Le clomifène agit en se liant aux récepteurs aux œstrogènes dans l'hypothalamus, l'hypophyse, l'ovaire, l'endomètre, le vagin et le col de l'utérus . Cette liaison inhibe le mécanisme de rétroaction négative des œstrogènes sur l'hypothalamus, ce qui entraîne une augmentation de la libération de l'hormone de libération des gonadotrophines (GnRH). Les niveaux élevés de GnRH stimulent l'hypophyse antérieure à libérer l'hormone folliculo-stimulante (FSH) et l'hormone lutéinisante (LH), qui favorisent la croissance et la maturation des follicules ovariens, conduisant finalement à l'ovulation .
Applications De Recherche Scientifique
Therapeutic Use in Male Hypogonadism
Zuclomiphene is primarily studied for its effects on male hypogonadism, a condition characterized by low testosterone levels. It is often used off-label to increase testosterone levels and restore sperm counts in men.
Clinical Studies and Findings
- Hormonal Effects : A study indicated that long-term clomiphene citrate therapy, which includes this compound, resulted in significant changes in hormone levels. In men receiving clomiphene citrate, the median concentration of this compound was found to be significantly higher than that of its counterpart, enclomiphene, with a ratio of approximately 20:1 . This suggests that this compound may play a predominant role in the hormonal alterations observed during treatment.
- Sperm Preservation : In clinical trials comparing enclomiphene and testosterone treatments, men treated with enclomiphene maintained higher sperm counts compared to those receiving testosterone gel. This highlights this compound's potential as a fertility-preserving treatment option for men with secondary hypogonadism .
Study | Treatment Group | Average Testosterone Increase | Sperm Count Change |
---|---|---|---|
Kaminetsky et al. (2013) | Enclomiphene | Significant increase | Maintained sperm counts |
Kim et al. (2015) | Enclomiphene vs Testosterone Gel | Normal range achieved | Enclomiphene: +11.7% density; Testosterone: -56.6% |
Management of Side Effects in Prostate Cancer Treatment
This compound has also been investigated for its potential to mitigate the side effects associated with androgen deprivation therapy (ADT) in patients with metastatic castration-resistant prostate cancer (mCRPC).
Case Studies and Observations
- Estrogenic Side Effects : ADT can lead to adverse effects such as hot flashes due to reduced estrogen levels. A Phase II study evaluated the use of this compound citrate to counteract these effects by acting as a weak estrogen agonist3. The findings suggested that this compound could help alleviate some of the discomfort caused by hormonal fluctuations during ADT.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is distinct from that of other clomiphene isomers, particularly concerning its half-life and estrogenic activity.
- Half-Life : this compound has a longer half-life compared to enclomiphene, which may result in prolonged effects and side effects beyond the therapeutic window . This characteristic necessitates careful consideration when prescribing this compound for treatment.
- Toxicological Properties : The different biochemical properties of this compound compared to enclomiphene indicate that it may have varying toxicological profiles, which could impact its safety and efficacy in clinical applications .
Mécanisme D'action
Clomifene is often compared with other selective estrogen receptor modulators such as tamoxifen and toremifene . While all three compounds share a similar mechanism of action, clomifene is unique in its ability to induce ovulation and is primarily used in fertility treatments . Tamoxifen and toremifene are more commonly used in the treatment of estrogen receptor-positive breast cancer .
Comparaison Avec Des Composés Similaires
Le clomifène est souvent comparé à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le tamoxifène et le torémifène . Bien que les trois composés partagent un mécanisme d'action similaire, le clomifène est unique en sa capacité à induire l'ovulation et est principalement utilisé dans les traitements de la fertilité . Le tamoxifène et le torémifène sont plus couramment utilisés dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes .
Composés similaires :
Tamoxifène : Utilisé principalement pour le traitement du cancer du sein.
Torémifène : Similaire au tamoxifène, utilisé dans le traitement du cancer du sein.
Raloxifène : Utilisé pour la prévention et le traitement de l'ostéoporose chez les femmes ménopausées.
Enclomiphène : Un isomère purifié du clomifène, utilisé dans la thérapie de remplacement de la testostérone.
Les propriétés uniques du clomifène et sa large gamme d'applications en font un composé précieux dans les milieux cliniques et de recherche.
Activité Biologique
Zuclomiphene (ZuC), a stereoisomer of clomiphene citrate, is primarily recognized for its role as an estrogen receptor agonist. This article delves into the biological activity of this compound, examining its effects on reproductive health, hormonal modulation, and potential therapeutic applications.
Overview of this compound
This compound is one of the two isomers of clomiphene citrate, with the other being enclomiphene (EnC). While EnC acts as an estrogen receptor antagonist, ZuC exhibits agonistic properties. This dual action contributes to its complex biological profile, influencing various physiological processes.
This compound's mechanism involves binding to estrogen receptors (ERs), primarily ERα and ERβ. Studies have shown that ZuC can stimulate ERα, leading to estrogenic effects at lower concentrations while exhibiting antagonistic properties at higher doses. This behavior suggests a nuanced role in modulating estrogenic activity in target tissues.
Table 1: Comparison of Biological Activities of Clomiphene Isomers
Isomer | Estrogenic Activity | Mechanism | Effects on Hormones |
---|---|---|---|
This compound | Agonist | ERα stimulation | Inhibits LH and testosterone secretion |
Enclomiphene | Antagonist | ERα inhibition | Stimulates LH and testosterone secretion |
Effects on Reproductive Health
Research indicates that this compound has significant effects on male reproductive health. A study involving immature male rats demonstrated that ZuC treatment inhibited testicular growth and spermatogenesis at various developmental stages. Specifically, ZuC was found to suppress the weight gain of reproductive organs and alter hormone levels, particularly luteinizing hormone (LH) and testosterone .
In a clinical context, this compound has been evaluated for its efficacy in treating secondary hypogonadism. A study involving baboons showed that administration of ZuC did not significantly increase serum testosterone levels but did lead to an increase in serum cholesterol levels . This contrasts with the effects observed with EnC and clomiphene, which effectively raised testosterone levels while reducing cholesterol.
Case Study: Infertility Treatment
A notable case involved a 30-year-old male athlete treated with clomiphene for infertility. After two months of treatment with clomiphene (containing both isomers), he tested positive for clomiphene several weeks post-treatment, highlighting the drug's lingering effects in the system . This underscores the importance of understanding the pharmacokinetics and biological activity of both isomers in clinical applications.
Clinical Applications and Research Findings
Recent studies have explored the potential of this compound in various therapeutic contexts:
- Hormonal Modulation : Long-term clomiphene therapy has shown significant alterations in serum concentrations of both ZuC and EnC, with ZuC being predominant. This finding suggests that selective use of ZuC could be beneficial in managing conditions like hypogonadism without adversely affecting cholesterol levels .
- Comparative Efficacy : In clinical trials comparing enclomiphene to testosterone therapy, enclomiphene demonstrated superior preservation of sperm count among treated men, suggesting that this compound's agonistic properties may contribute positively to fertility outcomes .
Propriétés
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRPKYJQBWNGO-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317947 | |
Record name | Zuclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive. | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
15690-55-8, 911-45-5 | |
Record name | Zuclomiphene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15690-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclomiphene [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOMIPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 116.5-118 °C /CITRATE/ | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.